molecular formula C28H21F3N4O2 B14926417 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B14926417
M. Wt: 502.5 g/mol
InChI Key: CQFOGWWPOXFZGM-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl groups, a phenyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the selection of appropriate solvents and catalysts would be crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the pyrazole ring could lead to dihydropyrazole derivatives.

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its neuroprotective and anti-inflammatory effects. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazole ring with methoxyphenyl groups and a trifluoromethyl-substituted pyrimidine ring. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C28H21F3N4O2

Molecular Weight

502.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H21F3N4O2/c1-36-21-12-8-19(9-13-21)24-16-25(20-10-14-22(37-2)15-11-20)35(34-24)27-32-23(18-6-4-3-5-7-18)17-26(33-27)28(29,30)31/h3-17H,1-2H3

InChI Key

CQFOGWWPOXFZGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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